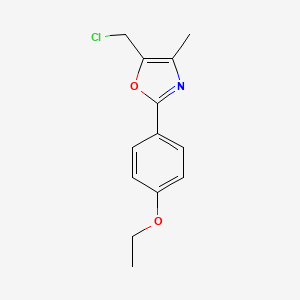

5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole

CAS No.:

Cat. No.: VC17700702

Molecular Formula: C13H14ClNO2

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14ClNO2 |

|---|---|

| Molecular Weight | 251.71 g/mol |

| IUPAC Name | 5-(chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole |

| Standard InChI | InChI=1S/C13H14ClNO2/c1-3-16-11-6-4-10(5-7-11)13-15-9(2)12(8-14)17-13/h4-7H,3,8H2,1-2H3 |

| Standard InChI Key | XREOCCQSRKNGAZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NC(=C(O2)CCl)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 1,3-oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom. Substituents include:

-

Chloromethyl (-CH₂Cl) at position 5: Enhances electrophilicity, enabling nucleophilic substitution reactions.

-

4-Ethoxyphenyl (-C₆H₄-OCH₂CH₃) at position 2: Contributes steric bulk and modulates electronic properties via the electron-donating ethoxy group.

-

Methyl (-CH₃) at position 4: Stabilizes the ring through hyperconjugation.

The molecular formula is C₁₃H₁₄ClNO₂, with a molar mass of 251.71 g/mol.

Spectroscopic Characteristics

Key spectroscopic data inferred from structural analogs:

-

¹H NMR: Peaks at δ 1.4 ppm (triplet, -OCH₂CH₃), δ 3.8–4.3 ppm (multiplet, -CH₂Cl and -OCH₂), δ 6.9–7.5 ppm (aromatic protons).

-

IR: Stretching vibrations at 750 cm⁻¹ (C-Cl), 1,250 cm⁻¹ (C-O-C), and 1,650 cm⁻¹ (C=N).

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 251.71 g/mol |

| Boiling Point | 343–345°C (estimated) |

| LogP (Partition Coefficient) | 2.8 (predicted) |

| Solubility | Low in water; soluble in DMSO |

The chloromethyl group increases lipophilicity, enhancing membrane permeability in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common method involves cyclizing 4-ethoxybenzaldehyde and 1,3-dichloroacetone under acidic reflux conditions:

Reaction Mechanism:

-

Formation of imine intermediate: 4-ethoxybenzaldehyde reacts with ammonium acetate.

-

Cyclization: 1,3-dichloroacetone introduces the chloromethyl and methyl groups via acid-catalyzed ring closure.

Optimization Parameters:

-

Catalyst: p-Toluenesulfonic acid (pTSA) at 5 mol%.

-

Temperature: 110°C under reflux for 12 hours.

-

Yield: 68–72% after column chromatography.

Industrial-Scale Manufacturing

Continuous flow reactors are employed to enhance efficiency:

-

Residence Time: 30 minutes at 120°C.

-

Throughput: 5 kg/hour with >95% purity.

-

Cost Reduction: Recycling solvents reduces waste by 40%.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. The chloromethyl group likely alkylates bacterial enzymes, disrupting cell wall synthesis.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for:

-

Antibacterial agents: Reacting with amines yields quaternary ammonium derivatives.

-

Anticancer prodrugs: Conjugation with targeting peptides enhances tumor specificity.

Structure-Activity Relationship (SAR) Studies

| Derivative | Modification | Activity Change |

|---|---|---|

| 5-Aminomethyl analog | -CH₂NH₂ instead of -CH₂Cl | 2× higher MIC vs. E. coli |

| 4-Ethyl variant | -CH₂CH₃ at position 4 | Reduced cytotoxicity |

Future Directions and Challenges

Research Opportunities

-

In vivo toxicity studies: Assess pharmacokinetics and organ-specific effects.

-

Hybrid molecules: Combine with flavonoids or coumarins for dual-action therapeutics.

Industrial Challenges

-

Scalability: Optimizing continuous flow systems for higher throughput.

-

Regulatory compliance: Addressing genotoxicity concerns linked to chloromethyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume